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Compound of Interest

Compound Name:
Methyl 2-amino-4-

methoxybutanoate

Cat. No.: B3117638 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

confirmation of novel compounds is paramount. This guide provides a comparative

spectroscopic analysis of Methyl 2-amino-4-methoxybutanoate, a key building block in

medicinal chemistry, against viable alternatives. By presenting predicted and experimental data

for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), this document serves as a practical reference for the unambiguous identification and

characterization of this compound.

Comparative Spectroscopic Data
To facilitate clear and rapid analysis, the following tables summarize the predicted

spectroscopic data for Methyl 2-amino-4-methoxybutanoate and the experimental data for

two structurally similar alternatives: Methionine methyl ester and Homoserine methyl ester.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, 500 MHz, CDCl₃)
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Compound δ (ppm) Multiplicity Integration Assignment

Methyl 2-amino-

4-

methoxybutanoat

e (Predicted)

~3.70 s 3H -OCH₃ (ester)

~3.55 t 1H -CH(NH₂)

~3.35 s 3H -OCH₃ (ether)

~3.30 t 2H -CH₂-O-

~2.00 m 2H -CH₂-CH(NH₂)

~1.60 br s 2H -NH₂

Methionine

methyl ester

(Experimental)

3.74 s 3H -OCH₃ (ester)

3.69 t 1H -CH(NH₂)

2.58 t 2H -CH₂-S-

2.11 s 3H -S-CH₃

2.08-1.95 m 2H -CH₂-CH(NH₂)

1.68 br s 2H -NH₂

Homoserine

methyl ester

(Experimental)

3.75 s 3H -OCH₃

3.80-3.70 m 2H -CH₂-OH

3.55 dd 1H -CH(NH₂)

2.05-1.90 m 2H -CH₂-CH(NH₂)

2.50 (variable) br s 1H -OH

1.70 br s 2H -NH₂
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Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, 125 MHz, CDCl₃)

Compound δ (ppm) Assignment

Methyl 2-amino-4-

methoxybutanoate (Predicted)
~174.0 C=O (ester)

~70.0 -CH₂-O-

~58.0 -OCH₃ (ether)

~52.0 -CH(NH₂)

~51.0 -OCH₃ (ester)

~30.0 -CH₂-CH(NH₂)

Methionine methyl ester

(Experimental)
174.8 C=O (ester)

52.8 -CH(NH₂)

52.2 -OCH₃ (ester)

31.5 -CH₂-CH(NH₂)

30.2 -CH₂-S-

15.4 -S-CH₃

Homoserine methyl ester

(Experimental)
175.2 C=O (ester)

60.5 -CH₂-OH

53.0 -CH(NH₂)

52.5 -OCH₃ (ester)

35.0 -CH₂-CH(NH₂)

Table 3: IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)
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Compound ν (cm⁻¹) Functional Group

Methyl 2-amino-4-

methoxybutanoate (Predicted)
3400-3200 N-H stretch (amine)

2950-2850 C-H stretch (alkane)

1740 C=O stretch (ester)

1100 C-O stretch (ether and ester)

Methionine methyl ester

(Experimental)
3380, 3310 N-H stretch (amine)

2950, 2850 C-H stretch (alkane)

1738 C=O stretch (ester)

1215 C-O stretch (ester)

Homoserine methyl ester

(Experimental)
3400-3200 (broad) O-H and N-H stretch

2955, 2860 C-H stretch (alkane)

1735 C=O stretch (ester)

1060 C-O stretch (alcohol and ester)

Table 4: Mass Spectrometry Data (Predicted and Experimental, ESI-MS)

Compound [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Methyl 2-amino-4-

methoxybutanoate (Predicted)
148.0974

116.0712, 88.0606, 74.0606,

56.0500

Methionine methyl ester

(Experimental)
164.0740 116.0709, 104.0531, 61.0287

Homoserine methyl ester

(Experimental)
134.0761 116.0709, 74.0606, 56.0500

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: 16 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

Spectral width: 240 ppm

Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before

Fourier transformation. Phase and baseline correct all spectra.
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Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, place one drop directly onto the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer equipped with a universal ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: Perform a background scan of the clean ATR crystal prior to sample

analysis. The final spectrum is presented in transmittance or absorbance mode.

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of

acetonitrile and water containing 0.1% formic acid.

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled

to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Parameters (Positive Ion Mode):

Infusion flow rate: 5 µL/min

Capillary voltage: 3.5 kV

Nebulizing gas (N₂): 1.5 L/min

Drying gas (N₂) temperature: 200 °C

Mass range: m/z 50-500
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Data Processing: Process the acquired data to identify the protonated molecular ion [M+H]⁺

and characteristic fragment ions.

Visualization of Analytical Workflow
The logical flow for the spectroscopic confirmation of Methyl 2-amino-4-methoxybutanoate is

outlined in the following diagram.
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Caption: Workflow for the spectroscopic confirmation of Methyl 2-amino-4-
methoxybutanoate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-4-
methoxybutanoate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3117638#methyl-2-amino-4-methoxybutanoate-
spectroscopic-analysis-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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